Propylenediphosphonic acid

Description

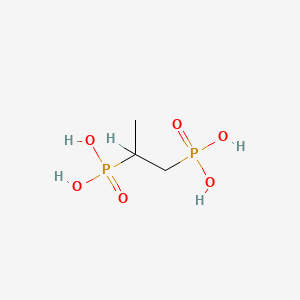

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1-phosphonopropan-2-ylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10O6P2/c1-3(11(7,8)9)2-10(4,5)6/h3H,2H2,1H3,(H2,4,5,6)(H2,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQCAOQMXPROIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CP(=O)(O)O)P(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H10O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30621646 | |

| Record name | Propane-1,2-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4671-82-3, 4672-40-6 | |

| Record name | Propane-1,2-diylbis(phosphonic acid) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30621646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROPYLENEDIPHOSPHONIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for Propylenediphosphonic Acid

Established Synthetic Routes for Propylenediphosphonic Acid and its Analogs

The synthesis of this compound can be achieved through several reliable routes, each starting from different precursors and employing distinct reaction conditions. These methods include building complex frameworks hydrothermally, deprotecting phosphonate (B1237965) esters, and directly forming the phosphonic acid functional group.

Hydrothermal Synthesis Approaches for Diphosphonate Frameworks

Hydrothermal synthesis is a powerful technique for creating crystalline inorganic-organic hybrid materials, often called metal-organic frameworks (MOFs), from aqueous solutions at elevated temperatures and pressures. In this context, diphosphonic acids like this compound serve as organic linkers that connect metal centers, building extended, porous structures.

A key example of this approach is the synthesis of three-dimensional titanium(IV) diphosphonate frameworks. nih.gov One such compound, designated MIL-22, is prepared by reacting a diphosphonic acid with a titanium source under hydrothermal conditions. nih.gov The structure of these materials consists of trimeric units of titanium(IV) octahedra that are linked by the diphosphonate groups, creating a network of tunnels within the material. nih.gov The precise conditions for these syntheses are crucial for obtaining a pure, crystalline product.

| Framework | Reactants | Temperature | Duration | Key Structural Feature |

|---|---|---|---|---|

| Titanium(IV) Diphosphonate (MIL-22) | Diphosphonic Acid, Titanium(IV) source | 493 K (220 °C) | 4 days | 3D network with 10-, 7-, and 6-membered ring tunnels. nih.gov |

Synthesis from Phosphonate Precursors

One of the most common and effective strategies for preparing phosphonic acids involves the dealkylation of dialkyl phosphonate esters. nih.govnih.gov This precursor-based approach is advantageous because dialkyl phosphonates are often easier to synthesize and purify than the final acid. The two predominant methods for this transformation are acid-catalyzed hydrolysis and the McKenna procedure. nih.govnih.gov

Acid Hydrolysis: This is the most general method, typically employing concentrated hydrochloric acid (HCl) at reflux for several hours. nih.gov The reaction cleaves the ester groups, yielding the phosphonic acid and the corresponding alcohol. Excess acid and water are readily removed by distillation, often providing a pure product without the need for further complex purification steps. nih.gov

McKenna Procedure: This two-step reaction utilizes bromotrimethylsilane (B50905) (TMSBr) to cleave the ester, followed by methanolysis or hydrolysis to yield the final phosphonic acid. nih.govnih.gov This method is considered one of the best for preparing phosphonic acids. nih.govnih.gov

Hydrogenolysis: For phosphonic acids protected with benzyl (B1604629) groups, a milder alternative to harsh acidic conditions is catalytic hydrogenolysis. nih.gov Dibenzyl phosphonates can be cleanly converted to the corresponding phosphonic acid using a palladium on charcoal (Pd/C) catalyst under a hydrogen atmosphere. nih.gov

| Method | Reagents | Precursor Type | Key Features |

|---|---|---|---|

| Acid Hydrolysis | Concentrated HCl, Water | Dialkyl Phosphonates | General method, simple workup. nih.gov |

| McKenna Procedure | 1. Bromotrimethylsilane (TMSBr) 2. Methanol or Water | Dialkyl Phosphonates | High efficiency, considered one of the best methods. nih.govnih.gov |

| Hydrogenolysis | H₂, Palladium on Charcoal (Pd/C) | Dibenzyl Phosphonates | Mild conditions, avoids strong acids. nih.gov |

Direct Phosphonic Acid Functional Group Formation Methodologies

Direct methods aim to form the P-C bond and the phosphonic acid group in a single conceptual step. These routes often involve phosphorous acid (H₃PO₃) as the phosphorus source. nih.govnih.gov The Michaelis-Arbuzov and Pudovik reactions are foundational methods for forming the carbon-phosphorus bond, which is the core of the phosphonic acid structure. mdpi.com While these reactions typically yield phosphonate esters, they are critical precursors that are subsequently hydrolyzed to the acid, often in a one-pot or sequential process.

For instance, the Pudovik reaction involves the addition of a P-H bond from a reagent like diethyl phosphite (B83602) across an unsaturated system, such as an alkene. mdpi.com Similarly, the Michaelis-Arbuzov reaction, one of the most versatile pathways for C-P bond formation, involves the reaction of a trialkyl phosphite with an alkyl halide. mdpi.com Following the C-P bond formation, hydrolysis under acidic conditions as described previously yields the target phosphonic acid. nih.gov

Advanced Derivatization Pathways for this compound

Once synthesized, this compound can be chemically modified to create derivatives with tailored properties. These modifications can be targeted at the phosphonic acid groups themselves or at the propylene (B89431) bridge connecting them.

Functionalization at Phosphonic Acid Moieties

The two acidic hydroxy groups on each phosphonic acid moiety are primary sites for chemical functionalization. These groups can be converted into esters or amides, altering the molecule's solubility, charge, and coordinating ability.

Esterification: The phosphonic acid can be reacted with alcohols to form phosphonate esters. This can be done to create mixed esters where the resulting derivative contains different alkyl or aryl groups. nih.gov

Amidate Formation: Reaction with amino acids or other amine-containing molecules can form phosphonamidates. nih.govresearchgate.net This pathway is particularly useful for creating phosphonopeptides, which are peptide analogues where an amide bond is replaced by a more stable phosphonamidate linkage. researchgate.net The synthesis often proceeds by first converting the phosphonic acid to a more reactive intermediate, such as a phosphonochloridate, using reagents like phosphorus pentachloride or oxalyl chloride. researchgate.net This activated species then readily reacts with an amino group to form the desired C-N-P bond. researchgate.net

These functionalization reactions allow for the covalent attachment of this compound to other molecules or surfaces, a property exploited in the design of functional materials and polymer dispersions. nih.gov

Modification of the Propylene Chain for Tailored Structures

Introducing functional groups such as hydroxyl (-OH) or amino (-NH₂) groups onto the propylene backbone of diphosphonic acids is a key strategy for creating tailored structures with specific biological activities or material properties. The predominant synthetic approach to achieve this is not through the post-synthesis modification of an existing this compound molecule. Instead, the common and more efficient strategy involves using a starting material that already contains the desired functional group on the three-carbon chain.

For example, the synthesis of important amino-substituted bisphosphonates like Pamidronic acid and Alendronic acid begins with β-alanine and γ-aminobutyric acid (GABA), respectively. nih.gov These amino acids provide the core structure, including the amine group, which is then converted to the final bisphosphonate product by reaction with phosphorus reagents like phosphorus trichloride (B1173362) and phosphorous acid. nih.gov Similarly, the synthesis of hydroxymethylenebisphosphonic acid derivatives (dronic acids) starts with the corresponding substituted acetic acids. nih.govnih.gov This "functionalized precursor" approach avoids potential complications and challenges associated with selectively modifying the chemically robust alkyl chain in the presence of the highly reactive phosphonic acid groups.

Strategies for Targeted Molecular Architectures

The molecular structure of this compound, featuring two phosphonic acid groups separated by a flexible three-carbon chain, makes it a versatile building block for the rational design and synthesis of targeted molecular architectures. Strategies to this end primarily leverage the strong coordinating ability of the phosphonate groups with a wide variety of metal ions and the conformational flexibility of the propylene linker. These approaches lead to the formation of diverse and complex structures, including coordination polymers, metal-organic frameworks (MOFs), and supramolecular assemblies with tailored dimensionalities and properties.

A principal strategy involves the use of this compound as an organic linker to construct coordination polymers with specific network topologies. The phosphonate groups can act as multidentate ligands, bridging multiple metal centers to form one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) frameworks. The final architecture is highly dependent on the coordination preferences of the metal ion, the reaction conditions (such as temperature and solvent), and the stoichiometry of the reactants.

A notable example is the hydrothermal synthesis of lanthanide and yttrium propylenediphosphonates. researchgate.net In these syntheses, this compound is reacted with the corresponding metal chlorides under elevated temperature and pressure. This method has successfully produced a series of crystalline materials. For instance, the gadolinium compound, with the formula Gd(III)H[O₃P(CH₂)₃PO₃], has been synthesized and its crystal structure determined from X-ray powder diffraction data. researchgate.net This demonstrates a direct strategy for creating a targeted 3D coordination polymer where the propylenediphosphonate ligand links the lanthanide ions into a well-defined, extended network. researchgate.net

The flexibility of the propylene chain allows it to adopt various conformations, which can accommodate different metal coordination environments and lead to a diversity of structural outcomes. This adaptability is a key element in the design of complex materials. For example, in the broader field of metal organophosphonates, α,ω-alkylene diphosphonic acids (HO₃P(CH₂)nPO₃H), of which this compound is a member, are used to systematically build novel hybrid organic-inorganic materials. rsc.org By reacting these linkers with metal salts, often in the presence of other organic ligands, researchers can construct bimetallic materials with layered or pillared architectures. rsc.orgnih.gov The choice of metal, such as oxovanadium or copper, and the reaction conditions can direct the assembly towards specific structural motifs. rsc.org

Another key strategy focuses on the creation of porous metal-organic frameworks. While many MOFs utilize carboxylate-based linkers, organophosphonates are recognized as promising alternatives due to their strong binding to metal centers and their ability to form robust frameworks. researchgate.netrsc.org The general approach involves the solvothermal reaction of a metal source, such as a zirconium or lanthanide salt, with the phosphonic acid linker. rsc.orgresearchgate.net Although specific examples detailing a porous MOF built exclusively from this compound are not prevalent in the reviewed literature, the principles established with other diphosphonate linkers are directly applicable. The strategy would involve selecting reaction conditions that favor the formation of an open, porous network rather than a dense, non-porous coordination polymer. This can be controlled through the use of modulating agents, which compete with the linker for coordination sites on the metal cluster during synthesis, thereby influencing the crystallite size and defect density in the final framework. researchgate.net

The table below summarizes representative strategies and the resulting architectures using diphosphonate linkers, illustrating the principles applicable to this compound.

| Strategy | Reactants | Resulting Architecture | Key Findings | Reference |

| Hydrothermal Synthesis | This compound, Lanthanide Chlorides | 3D Coordination Polymer | Formation of crystalline lanthanide propylenediphosphonates, e.g., Gd(III)H[O₃P(CH₂)₃PO₃]. | researchgate.net |

| Hydrothermal Synthesis | Alkylene diphosphonic acids, Vanadyl sulfate (B86663), Copper-terpyridine complexes | 1D, 2D, and 3D Hybrid Oxides | The organic linker tethers inorganic vanadium-oxide substructures, with the final dimensionality influenced by the alkane chain length. | rsc.org |

| Solvothermal Synthesis | Diphosphonate esters, Zirconium salts | Porous Metal-Organic Framework (MOF) | Creates ZrP-MOF with Lewis and Brønsted acid sites, effective for catalysis. Calcination improves catalytic performance. | researchgate.net |

| Solvothermal Synthesis | Tritopic phosphonic acid, Zirconium salts | Microporous Metal-Organic Framework (MOF) | The first crystalline microporous zirconium phosphonate MOF (UPG-1) was created, showing high thermal and chemical stability. | rsc.org |

These strategies highlight the utility of this compound and its analogues as fundamental building blocks. By carefully selecting metal ions and reaction pathways, it is possible to guide the self-assembly process toward targeted molecular architectures with specific dimensionalities and potential applications in areas such as catalysis, sorption, and materials science. rsc.org

Coordination Chemistry and Complexation Phenomena of Propylenediphosphonic Acid

Ligand Design Principles and Coordination Modes

The fundamental design of propylenediphosphonic acid, H₄O₆P₂, features two P(O)(OH)₂ groups at the 1- and 3-positions of a propane (B168953) backbone. This structure inherently provides multiple oxygen donor atoms, making it an excellent ligand for a wide range of metal cations. The flexibility of the propyl chain allows the phosphonate (B1237965) groups to orient themselves in various ways to accommodate the coordination preferences of different metal centers.

Bidentate and Multidentate Binding Motifs in Metal-Propylenediphosphonate Systems

This compound exhibits remarkable versatility in its coordination, functioning as a multidentate ligand that can bridge multiple metal centers to construct extended networks. The phosphonate groups, P(O)(O)₂ or P(O)₂(OH), can coordinate to metal ions in several ways:

Monodentate: A single oxygen atom from a phosphonate group binds to a metal center.

Bidentate Chelating: Two oxygen atoms from the same phosphonate group bind to a single metal center, forming a small chelate ring.

Bidentate Bridging: Two oxygen atoms from the same phosphonate group bind to two different metal centers.

Tridentate Bridging/Chelating: All three oxygen atoms of a deprotonated phosphonate group can be involved in bonding to one or more metal ions.

In practice, the most common role for the propylenediphosphonate ligand is as a multidentate bridging ligand . The two phosphonate groups at opposite ends of the flexible propyl chain connect to different metal centers, acting as pillars that link inorganic layers or chains into higher-dimensional structures. For instance, many alkane-α,ω-diphosphonic acids form pillared-layered structures where the terminal phosphonate groups create two-dimensional hydrogen-bonded or metal-coordinated networks, which are covalently bridged by the alkylene chains. researchgate.netresearchgate.net

In a mixed-metal system involving copper(II) and vanadyl (V(IV)) ions, diphosphonate ligands have been shown to simultaneously chelate a copper center and link to an oxovanadium group in a monodentate fashion, demonstrating a complex multidentate binding motif. This ability to bridge and chelate is fundamental to the formation of the diverse coordination polymers observed for this ligand.

Influence of Phosphonic Acid Protonation State on Coordination

This compound is a polyprotic acid, and the degree of deprotonation of its phosphonate groups has a profound influence on the resulting structure of its metal complexes. The negative charge of the ligand can range from -1 to -4, and the specific protonation state ([H₃L]⁻, [H₂L]²⁻, [HL]³⁻, or [L]⁴⁻) dictates the number of available oxygen donor atoms for coordination and their charge, which in turn affects the charge-balancing requirements of the crystal lattice and the nature of the hydrogen-bonding networks.

The protonation state is also a key factor in the formation of salts with organic cations. In compounds formed with 4,4'-bipyridine, the anions are typically the singly deprotonated [H₂O₃P(CH₂)₃PO₃H]⁻, which form extensive anionic, hydrogen-bonded substructures. In lanthanide frameworks, a specific protonation state is often necessary to achieve a charge-neutral, stable three-dimensional network, as seen in the Gd(III)H[O₃P(CH₂)₃PO₃] structure.

Formation of Metal-Propylenediphosphonate Complexes and Coordination Polymers

The reaction of this compound with various metal salts, often under hydrothermal conditions, leads to the formation of crystalline coordination compounds with diverse structures and dimensionalities.

Coordination with Transition Metal Ions (e.g., Cu(II), Zn(II), Co(II), V(IV))

Transition metals, with their varied coordination geometries and oxidation states, form a rich variety of complexes with this compound. The combination of propylenediphosphonate with other ligands, such as bipyridines, can lead to complex heterometallic, mixed-ligand frameworks.

A notable example is the family of copper(II)-oxovanadium(IV) diphosphonates. Hydrothermal synthesis using this compound, V₂O₅, and a copper(II)-bisterpy complex yielded intricate two- and three-dimensional structures. In one 2D compound, [{Cu₂(bisterpy)(H₂O)₂}V₂F₂O₂{O₃P(CH₂)₃PO₃}{HO₃P(CH₂)₃PO₃H}], the propylenediphosphonate ligands in two different protonation states bridge the V(IV) and Cu(II) centers. A more complex 3D framework, [{Cu₂(bisterpy)}₃V₈F₆O₁₇{HO₃P(CH₂)₃PO₃}₄]·0.8H₂O, was also isolated, showcasing the ligand's ability to facilitate the assembly of large, multi-component architectures. While specific crystal structures for zinc and cobalt with this compound are less commonly reported in the literature, the principles derived from copper and vanadium chemistry suggest that layered and framework structures are likely to form.

Lanthanide Coordination Frameworks

Lanthanide ions are well-suited for forming robust coordination polymers with phosphonate ligands due to the strong affinity of the hard Ln³⁺ cations for the hard oxygen donors of the phosphonate groups. Hydrothermal reactions between lanthanide chlorides and this compound have been successful in producing three-dimensional networks.

A series of isostructural lanthanide propylenediphosphonates with the general formula Ln(III)H[O₃P(CH₂)₃PO₃] has been synthesized. The crystal structure of the gadolinium analogue, GdH[O₃P(CH₂)₃PO₃], was determined from X-ray powder diffraction data. It reveals a complex 3D network where each Gd³⁺ ion is coordinated to seven oxygen atoms from six different diphosphonate ligands. The GdO₇ polyhedra form chains that are interconnected by the propylenediphosphonate ligands, creating a dense, three-dimensional framework.

Table 1: Crystallographic Data for GdH[O₃P(CH₂)₃PO₃]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/m |

| a (Å) | 8.2141(3) |

| b (Å) | 18.9644(7) |

| c (Å) | 5.2644(2) |

| β (°) | 112.031(2) |

| Z | 4 |

Coordination with Main Group Metals (e.g., Al, Ga, Sn, Zr, Pb)

Main group metals also form stable and often layered or framework structures with this compound. The use of fluoride (B91410) as a mineralizer in hydrothermal synthesis has been particularly effective in generating crystalline materials with aluminum and gallium.

A fluorinated aluminum propylenediphosphonate, [Al₂(O₃PC₃H₆PO₃)(H₂O)₂F₂]·H₂O, has been synthesized and characterized. This compound features a three-dimensional framework built from aluminum-centered polyhedra linked by the propylenediphosphonate ligands. Similar materials have been prepared with gallium, highlighting a consistent structural motif for group 13 diphosphonates.

Layered zirconium phosphonates are a well-established class of materials, and while specific studies on propylenediphosphonate are less common, the coordination chemistry is expected to follow that of other alkane diphosphonates, leading to layered Zr(O₃PRPO₃) or pillared structures. The interaction involves the formation of strong Zr-O-P bonds. Similarly, lead(II) is known to form layered and 3D frameworks with related carboxyphosphonate ligands, suggesting that propylenediphosphonate would act as an effective bridging ligand to create extended lead phosphonate networks. researchgate.net

Supramolecular Assembly and Hydrogen Bonding Networks in Metal-Propylenediphosphonates

The coordination of this compound, also known as propane-1,3-diylbis(phosphonic acid), with metal ions gives rise to a rich variety of supramolecular architectures. researchgate.net The formation and dimensionality of these assemblies are profoundly influenced by the interplay of strong metal-ligand coordinate bonds and weaker, yet structurally determinative, non-covalent interactions, primarily hydrogen bonding.

Hydrogen bonding plays a crucial role in assembling and stabilizing the crystal structures of metal-propylenediphosphonates. These interactions are ubiquitous in metal phosphonate chemistry, often involving:

P-OH groups: In cases where the phosphonic acid is only partially deprotonated, the remaining acidic protons can act as hydrogen bond donors.

P=O groups: The phosphoryl oxygens are strong hydrogen bond acceptors.

Coordinated water molecules: Metal ions in aqueous synthesis conditions often retain water molecules in their primary coordination sphere. These water molecules are excellent donors and acceptors of hydrogen bonds.

Lattice water molecules: Water molecules not directly bonded to the metal center but trapped within the crystal lattice can form extensive hydrogen-bonding networks, bridging different polymeric chains or layers.

These hydrogen bonds create a secondary level of organization, linking the primary coordination polymers into higher-dimensional supramolecular structures. For instance, 1D polymeric chains can be cross-linked by hydrogen bonds to form 2D sheets. Similarly, 2D layered structures can be held together by intricate hydrogen-bonding networks involving organic linkers and solvent molecules. nih.gov The strength and directionality of these bonds are critical in dictating the final solid-state architecture.

Metal-Organic Frameworks (MOFs) and Polymeric Hybrid Materials Incorporating this compound

This compound is a valuable building block, or "linker," for the synthesis of Metal-Organic Frameworks (MOFs) and other polymeric hybrid materials. The two phosphonate groups at either end of the flexible propyl chain can bridge multiple metal centers, extending into a periodic network structure characteristic of MOFs.

The choice of metal ion, the flexibility of the propyl linker, and the reaction conditions (such as temperature and solvent) are critical factors that determine the final structure of the resulting material. While rigid linkers are often used in MOF synthesis to create predictable and highly porous structures, flexible linkers like this compound can lead to more complex and dynamic frameworks. These may exhibit interesting properties such as structural transformation in response to guest molecules.

A common structural motif for materials derived from alkyl diphosphonic acids is the layered structure. datapdf.com In these compounds, the metal ions and phosphonate groups form inorganic layers, which are separated by the organic alkyl chains. This results in a hybrid organic-inorganic polymer.

A specific example is the barium complex with this compound, Ba₂[O₃P(CH₂)₃PO₃]·3H₂O . In this structure, the propylenediphosphonate ligand acts as a pillar, connecting inorganic layers composed of barium ions and phosphonate oxygen atoms. This creates a 3D polymeric material. The presence of water molecules in the lattice contributes to an extensive hydrogen-bonding network that further stabilizes the framework. ias.ac.in

The length of the alkyl chain in α,ω-alkane diphosphonic acids is a key determinant of the final structure. Shorter alkyl chains, such as the propyl group in this compound, are more amenable to forming open-framework structures compared to longer alkyl chains, which almost exclusively produce layered or pillared-layered arrangements. nih.gov This makes this compound a candidate for creating porous MOFs, although the literature on such porous materials specifically from this linker remains limited. The general strategy involves combining the diphosphonic acid with suitable metal ions under solvothermal conditions to promote the crystallization of these extended frameworks. researcher.liferesearchgate.net

Below is a table summarizing representative coordination modes of phosphonate groups in building such polymeric materials.

| Coordination Mode | Description | Role in Supramolecular Assembly |

| Monodentate | A phosphonate group binds to a single metal ion through one of its oxygen atoms. | Can terminate a chain or act as a pendant group. |

| Bidentate Bridging | A phosphonate group links two different metal ions. | Forms 1D chains or 2D layers. |

| Bidentate Chelating | Two oxygen atoms from the same phosphonate group bind to the same metal ion. | Creates stable, cyclic units within the polymer. |

| Tridentate | All three oxygen atoms of a phosphonate group coordinate to one or more metal ions. | Acts as a strong cross-linking node, often leading to 3D frameworks. |

| Chelating-Bridging | A phosphonate group chelates one metal ion while also bridging to another. | Contributes to the formation of complex, higher-dimensional networks. |

Solid State and Structural Investigations of Propylenediphosphonic Acid and Its Derivatives

Crystallographic Analyses

Crystallography provides the most definitive information about the three-dimensional structure of crystalline materials.

For instance, the crystal structure of a derivative of propylenediphosphonic acid was determined using SC-XRD, revealing a triclinic crystal system with the space group P-1. researchgate.net The process involved mounting a suitable single crystal, collecting diffraction data at a low temperature (123 K) to minimize thermal vibrations, and using software programs like SHELXS-97 and SHELXL-97 for structure solution and refinement. researchgate.net The resulting data provides a comprehensive picture of the molecular structure in the crystal, including the arrangement of the propylenediphosphonate backbone and any associated functional groups.

The successful application of SC-XRD is contingent on the ability to grow high-quality single crystals of sufficient size, which can sometimes be a challenging process. youtube.com

Table 1: Example of Crystallographic Data from a Single-Crystal X-ray Diffraction Study of a this compound Derivative

| Parameter | Value | Reference |

|---|---|---|

| Empirical Formula | C14H22NO4P | researchgate.net |

| Formula Mass | 299.29 | researchgate.net |

| Crystal System | Triclinic | researchgate.net |

| Space Group | P-1 | researchgate.net |

| a (Å) | 7.2778(2) | researchgate.net |

| b (Å) | 10.1592(4) | researchgate.net |

| c (Å) | 10.8460(4) | researchgate.net |

| α (°) | 91.681(3) | researchgate.net |

| β (°) | 102.741(3) | researchgate.net |

| γ (°) | 101.624(3) | researchgate.net |

| Volume (ų) | 763.84(5) | researchgate.net |

| Z | 2 | researchgate.net |

When single crystals of adequate size or quality are not available, powder X-ray diffraction (PXRD) is an invaluable tool for structural analysis. nih.govosti.gov This technique uses a polycrystalline sample, which contains a vast number of small, randomly oriented crystallites. The resulting diffraction pattern is a one-dimensional plot of intensity versus the diffraction angle (2θ).

While PXRD provides less detailed information than SC-XRD, it is crucial for identifying crystalline phases, determining phase purity, and studying crystalline transformations. units.it Furthermore, advanced methods like Rietveld refinement can be used to extract a significant amount of structural information from powder data. wikipedia.orgmpg.deyoutube.com The Rietveld method involves fitting a calculated diffraction profile to the experimental data, allowing for the refinement of lattice parameters, atomic positions, and other structural details. wikipedia.org This approach is particularly useful for materials where single crystal growth is challenging. nih.gov

For materials that only form extremely small, nanocrystalline domains, microcrystal electron diffraction (MicroED) has emerged as a powerful technique for structure determination. nih.govwikipedia.org Electrons interact with matter much more strongly than X-rays, which means that significantly smaller crystals can be used to obtain high-quality diffraction data. youtube.com

The MicroED method involves collecting electron diffraction data from nanocrystals that are often too small to be studied by conventional X-ray diffraction techniques. nih.gov This cryo-electron microscopy (cryo-EM) based method has been successfully applied to determine the atomic resolution structures of small molecules and complex biological macromolecules from sub-micrometer sized crystals. nih.govnih.gov The development of MicroED has expanded the possibilities for structural characterization, particularly for materials that have historically been difficult to crystallize into larger single crystals. caltech.edu

Analysis of Intermolecular Interactions in the Solid State (e.g., Hydrogen Bonding, Host-Guest Phenomena)

The properties of a crystalline solid are not only determined by the structure of the individual molecules but also by how these molecules interact with each other in the crystal lattice.

Host-guest phenomena can also be observed in the solid state of propylenediphosphonate derivatives. nih.gov This involves the inclusion of one molecule (the guest) within a cavity or framework formed by another molecule (the host). The study of such systems, often facilitated by techniques like NMR spectroscopy in solution, provides insights into molecular recognition and the formation of supramolecular assemblies. nih.gov In the solid state, these interactions can lead to the formation of clathrates or inclusion compounds with unique structural and functional properties. The interactions are often driven by a combination of forces, including hydrogen bonding and π-π stacking interactions. rsc.orgfau.de

Structure-Property Relationships in Crystalline Propylenediphosphonates

Understanding the relationship between the crystal structure and the macroscopic properties of a material is a central goal of solid-state chemistry. rsc.orgnih.govtennessee.edumdpi.comresearchgate.net For crystalline propylenediphosphonates, the arrangement of molecules in the crystal lattice directly influences properties such as solubility, dissolution rate, thermal stability, and mechanical properties.

For example, the presence of strong intermolecular interactions, such as extensive hydrogen bonding networks, can lead to higher melting points and greater thermal stability. nih.gov The specific packing arrangement of the molecules can also affect the material's density and hardness. In the context of functional materials, the crystal structure can dictate properties like ion conductivity or catalytic activity. By carefully analyzing the crystal structures of different propylenediphosphonate derivatives, it is possible to establish correlations between specific structural features and their observed physical and chemical properties. rsc.org

Polymorphism and Isostructuralism Studies in Propylenediphosphonate Compounds

Polymorphism is the ability of a solid material to exist in more than one crystal form. researchgate.net Different polymorphs of the same compound can exhibit distinct physical and chemical properties, including melting point, solubility, and stability. The study of polymorphism in propylenediphosphonate compounds is important for controlling the properties of the final solid-state form. Powder X-ray diffraction is a primary tool for identifying and characterizing different polymorphic forms. units.it

Isostructuralism, on the other hand, refers to the phenomenon where different compounds crystallize in the same or very similar crystal structures. This can occur when the molecules have similar sizes and shapes, and can engage in similar intermolecular interactions. Studying isostructural series of propylenediphosphonate derivatives can provide valuable insights into how small changes in the molecular structure can influence the crystal packing and, consequently, the material's properties. For instance, comparing the crystal structures of a series of metal complexes of this compound can reveal trends in coordination geometries and intermolecular interactions.

Compound Names

Advanced Spectroscopic and Analytical Characterization of Propylenediphosphonic Acid Systems

Vibrational Spectroscopy (e.g., Fourier Transform Infrared (FTIR) and Raman Spectroscopy for bond characterization)

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for characterizing the chemical bonds within propylenediphosphonic acid. researchgate.netsapub.orgresearchgate.net An Attenuated Total Reflectance (ATR)-FTIR study of various phosphonic acids in aqueous solutions has demonstrated the utility of this technique in analyzing the vibrational spectra of these compounds. nih.gov The mid-infrared region, particularly between 900 and 1200 cm⁻¹, is of significant interest as it contains the characteristic stretching vibrations of the P-O bonds. nih.gov

Changes in pH can induce noticeable shifts in the FTIR spectra, especially in the ν(POH) and ν(PO₃²⁻) vibrational bands, which appear around 925 cm⁻¹ and 970 cm⁻¹, respectively. nih.gov These spectral changes provide evidence for the successive protonation steps of the phosphonate (B1237965) groups. nih.gov For instance, in related phosphonic acids like nitrilotris(methylenephosphonic acid) (NTMP), FTIR analysis has provided strong indications of the zwitterionic nature of the molecule in solution across a range of pH values. nih.gov

Both FTIR and Raman spectroscopy can detect key functional groups. For example, in analyses of related compounds, peaks for carboxylic acid bonding and aromatic rings have been identified in both types of spectra. sapub.org However, each technique has its strengths. FTIR is often better at detecting certain functional groups like phenols and OH stretching, while Raman may provide more distinct peaks for other groups. sapub.org It is important to note that for aqueous solutions, the strong water band in FTIR spectra can sometimes obscure the signals of minor components. epequip.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Solid-State NMR and Solution-State NMR for structural and mechanistic insights)

Nuclear Magnetic Resonance (NMR) spectroscopy, in both its solid-state and solution-state forms, offers profound insights into the structure and dynamics of this compound systems.

Solid-State NMR:

Solid-state NMR (ssNMR) is particularly valuable for characterizing the structure and local environment of atoms in solid this compound and related materials. researchgate.netmdpi.comrsc.org High-resolution techniques like magic-angle spinning (MAS) are employed to obtain detailed spectral information. For instance, in studies of poly(vinyl phosphonic acid), ³¹P MAS NMR has been used to identify different phosphorus species, such as "normal" phosphonic acid and phosphonic acid anhydride. nih.gov The appearance of distinct resonances in the ³¹P MAS NMR spectrum provides evidence for chemical modifications within the material. nih.gov

Furthermore, multidimensional ssNMR techniques, such as ³¹P double-quantum NMR, can reveal the spatial relationships between different chemical species, indicating whether they are phase-separated or randomly distributed throughout the system. nih.gov Variable-temperature ¹H MAS NMR experiments can provide information on the mobility of protons, which is crucial for understanding proton conductivity mechanisms in these materials. nih.gov

Solution-State NMR:

Solution-state NMR provides information about the structure and interactions of this compound in solution. In a study of a related phosphonic acid, 2-hydroxy-2-oxo-1,4,2-oxa-aza-phospha(V) cyclohexane-4-methylene phosphonic acid, NMR spectroscopy suggested a chair-conformed heterocyclic structure. researchgate.net

Mass Spectrometry Techniques (e.g., Electrospray Ionization Mass Spectrometry (ESI-MS) and Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS) for composition and fragmentation analysis)

Mass spectrometry techniques are indispensable for determining the composition and fragmentation patterns of this compound.

Electrospray Ionization Mass Spectrometry (ESI-MS):

ESI-MS is a soft ionization technique that is well-suited for analyzing thermally labile and non-volatile molecules like this compound. nih.govnih.govlibretexts.org It allows for the transfer of ions from a solution into the gas phase for mass analysis with minimal fragmentation. nih.govrsc.org This technique can be used to determine the molecular weight of the compound and to study noncovalent interactions. nih.govlibretexts.org ESI can be operated in both positive and negative ion modes to detect different types of ions. rsc.org

Quadrupole Time-of-Flight Liquid Chromatography-Mass Spectrometry (Q-TOF LC-MS):

Q-TOF LC-MS combines the separation power of liquid chromatography with the high mass accuracy and resolution of a Q-TOF mass analyzer. ual.esnih.govnih.govyoutube.commdpi.com This hybrid instrument allows for the selection of a precursor ion in the quadrupole, its fragmentation, and the high-resolution analysis of the resulting product ions in the time-of-flight analyzer. ual.esnih.gov This capability provides detailed structural information and enhances the selectivity of the analysis. ual.es The high mass accuracy of Q-TOF MS enables the determination of the elemental composition of a compound. ual.es LC-Q-TOF-MS is a powerful tool for identifying and characterizing metabolites and other compounds in complex mixtures. nih.govmdpi.com

Surface-Sensitive Analytical Methods (e.g., X-ray Photoelectron Spectroscopy (XPS), Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS), Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM) for surface and morphological analysis)

A variety of surface-sensitive techniques are employed to analyze the surface chemistry and morphology of materials containing this compound.

X-ray Photoelectron Spectroscopy (XPS):

XPS is a quantitative spectroscopic technique that provides information about the elemental composition and chemical state of the elements within the top few nanometers of a material's surface. wikipedia.orglibretexts.orgntu.edu.twnih.govbris.ac.uk It works by irradiating a sample with X-rays and analyzing the kinetic energy of the emitted photoelectrons. libretexts.org Each element produces a characteristic set of peaks, and the binding energy of these peaks can provide information about the chemical environment of the atoms. wikipedia.org XPS has been used to study the interaction of polyalkenoic acids with surfaces like enamel and hydroxyapatite. nih.gov

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS):

ToF-SIMS is a highly sensitive surface analysis technique that uses a pulsed ion beam to desorb and ionize species from the outermost atomic layers of a sample. carleton.edueag.commpg.dejordilabs.comresearchgate.net The resulting secondary ions are then analyzed by a time-of-flight mass spectrometer, which provides high mass resolution and the ability to detect molecular fragments. mpg.dejordilabs.comresearchgate.net ToF-SIMS can be used to identify the molecular composition of a surface and to create chemical maps of the lateral distribution of different species. carleton.edumpg.de

Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM):

AFM and SEM are complementary techniques used to visualize the surface topography and morphology of materials. researchgate.netbruker-nano.jpafmworkshop.comafmworkshop.comnih.gov SEM provides images with a large depth of field, making it suitable for observing rough surfaces and three-dimensional structures. afmworkshop.com AFM, on the other hand, provides high-resolution three-dimensional images of surface topography at the nanometer scale and can be operated in various environments, including liquids. bruker-nano.jpafmworkshop.com Both techniques have been used to study the ultrastructure of various surfaces. researchgate.netnih.gov

Transmission Electron Microscopy (TEM):

TEM is a powerful technique for high-resolution imaging of the internal structure of materials. afmworkshop.com It offers the highest resolution among these imaging techniques and is particularly useful for characterizing the size and shape of nanoparticles. afmworkshop.com

Chromatographic Separations (e.g., High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) coupled with derivatization techniques)

Chromatographic techniques are essential for the separation and quantification of this compound and its related compounds.

High-Performance Liquid Chromatography (HPLC):

HPLC is a widely used technique for separating, identifying, and quantifying components in a liquid mixture. wikipedia.orgyoutube.comnih.gov For the analysis of phosphonic acids, reversed-phase HPLC methods are often employed. nih.govsielc.com These methods typically use a non-polar stationary phase and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid. sielc.com Derivatization of phosphonic acids can be used to enhance their detection sensitivity and improve their chromatographic behavior. nih.govnih.gov For instance, the aldehyde group in a breakdown product of a phosphonate was derivatized with 2,4-dinitrophenylhydrazine (B122626) for HPLC analysis. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like this compound, derivatization is necessary to increase their volatility for GC analysis. nih.gov While LC-MS is often preferred for polar and thermolabile compounds to avoid the need for derivatization, GC-MS can still be a valuable tool in certain analytical scenarios. nih.govwikipedia.org

Thermal Analysis (e.g., Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for thermal stability investigations)

Thermal analysis techniques provide crucial information about the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA):

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. uvic.cayoutube.commdpi.comyoutube.comresearchgate.net It is used to determine the thermal stability of a material and to study its decomposition behavior. youtube.commdpi.com TGA can reveal the temperatures at which degradation occurs and the amount of residue remaining. mdpi.com When coupled with evolved gas analysis techniques like mass spectrometry (TGA-MS) or FTIR (TGA-FTIR), TGA can also identify the decomposition products. youtube.com

Differential Scanning Calorimetry (DSC):

DSC measures the heat flow into or out of a sample as it is subjected to a controlled temperature program. analyticalanswersinc.comtudelft.nlyoutube.comazom.comhitachi-hightech.com This technique is used to determine thermal transitions such as melting points, glass transitions, and crystallization events. analyticalanswersinc.comyoutube.com For polymeric materials containing phosphonic acid groups, DSC can be used to characterize properties like the glass transition temperature (Tg) and the degree of cure. uvic.caazom.com The DSC thermogram of a material provides a characteristic fingerprint of its thermal behavior. youtube.com

Theoretical and Computational Studies of Propylenediphosphonic Acid Systems

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) for electronic structure, energetics, and reaction mechanisms)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the fundamental properties of propylenediphosphonic acid systems. nih.govaps.org DFT allows for the investigation of electronic structure, the energetics of different molecular conformations, and the mechanisms of chemical reactions. nih.gov

Modern DFT approaches, often paired with appropriate basis sets like the correlation-consistent polarized valence quadruple zeta (cc-pVQZ) basis set, can provide reliable predictions of various molecular properties. nih.goviupac.org These methods are used to calculate geometries, energies, and even spectroscopic properties, offering a way to validate experimental findings or to explore systems that are experimentally challenging to study. nih.goviupac.org For instance, DFT calculations have been successfully used to study the reactivity of related organophosphorus compounds, providing insights into reaction mechanisms such as 1,3-dipolar cycloadditions. mdpi.comresearchgate.net

The application of DFT can also extend to understanding reaction profiles and the influence of catalysts. For example, DFT has been used to probe the mechanism of dehydrogenation reactions and to understand the role of chiral phosphoric acids in catalysis, highlighting how computational models can explain observed enantioselectivities and regioselectivities. researchgate.netsemanticscholar.orgresearchgate.net The choice of functional and basis set is crucial for obtaining accurate results, and studies often benchmark different methods against experimental data to ensure reliability. rsc.org

Below is a table summarizing the application of various DFT functionals and basis sets in studying phosphonic acid systems and related compounds.

| Computational Method | System/Application | Key Findings | Reference |

|---|---|---|---|

| B3LYP/cc-pVQZ | Small molecules including organophosphorus compounds | Provided reliable ground-state structures and properties. | nih.goviupac.org |

| PBE0/6-31+G(d,p)/IEFPCM(THF) | Dehydrogenation of PhPH2·BH3 | Elucidated the reaction mechanism and favored pathways. | researchgate.net |

| M06-2X/Def2TZVP/SMD(MeCN) | 1,3-dipolar cycloaddition reactions | Investigated reaction mechanisms and regioselectivity. | mdpi.com |

| B3PW91/6-311G(d) | Dye solar cells with phosphonic acid anchoring | Determined suitable methods for simulating FMO energies and spectral absorption. | rsc.org |

| ωB97X-V/def2-TZVPD | Acid-catalyzed arylation of phosphacoumarins | Revealed the role of hydrogen bonding and superelectrophilic activation. | mdpi.com |

Molecular Dynamics and Monte Carlo Simulations for Supramolecular Assemblies and Interfacial Interactions

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful computational techniques for studying the dynamic behavior of molecules and their interactions in larger systems, such as supramolecular assemblies and at interfaces. rsc.orgupc.edunih.govresearchgate.net These methods allow researchers to model the time evolution of a system at the atomic level, providing insights into processes like self-assembly, conformational changes, and interactions with surfaces. rsc.orgnih.gov

MD simulations have been employed to investigate the self-organization of phosphonic acids on surfaces, such as the formation of self-assembled monolayers (SAMs) on aluminum oxide. rsc.org These simulations can reveal the ordering processes and the influence of the solvent on the final structure of the monolayer. rsc.org Similarly, MD has been used to study the interaction of peptides with lipid bilayers, which can be analogous to the interaction of functionalized this compound with biological membranes. nih.govresearchgate.net Such simulations can identify key residues and interactions that drive the association and insertion of molecules into membranes. nih.govresearchgate.net Constant-pH MD simulations are a specific tool used to understand how pH affects the behavior of biomolecules. youtube.com

Monte Carlo simulations offer a complementary approach, particularly for exploring a wide range of possible configurations and identifying low-energy states, which is crucial for understanding the formation of stable supramolecular structures. upc.edu For example, MC methods have been used to identify the binding sites of inhibitors on protein surfaces, a task that can be challenging due to the flexibility and size of the molecules involved. upc.edu

The study of supramolecular assembly is a key area where these computational methods are applied. For instance, simulations can shed light on how simple ions can trigger the assembly of charged dendrimers into well-defined structures like hollow spheres. nih.gov These computational studies help to understand the driving forces behind such assemblies, including electrostatic interactions and hydrogen bonding. nih.gov

Computational Catalysis Studies of this compound-based Systems

Computational catalysis is a field that utilizes theoretical methods to understand and predict the activity of catalysts. tju.edu.cnjyu.fi For systems involving this compound, these studies can provide valuable insights into how the molecule or its derivatives can act as catalysts or be part of a catalytic system.

DFT calculations are a cornerstone of computational catalysis, enabling the detailed study of reaction mechanisms at catalyst active sites. tju.edu.cnjyu.fi For example, computational studies have been used to investigate the poisoning of Ziegler-Natta catalysts, which are important in polymerization reactions. nih.govresearchgate.net By modeling the interaction of inhibitors with the catalyst, researchers can understand the deactivation mechanisms at a molecular level. nih.govresearchgate.net

In the context of acid catalysis, computational methods can elucidate the role of acidic functional groups. For instance, studies on chiral phosphoric acid catalysis have used DFT to understand the origin of enantioselectivity in reactions like the Minisci reaction. semanticscholar.orgresearchgate.net These calculations can reveal the intricate network of noncovalent interactions that govern the stereochemical outcome of a reaction. semanticscholar.org Furthermore, computational studies have explored Brønsted acid assisted Brønsted acid catalysis, where the interaction of a strong acid with a phosphonic acid moiety enhances its catalytic activity. mdpi.com

The development of new catalysts can also be guided by computational screening. tju.edu.cn By calculating the properties of various potential catalysts and their interactions with reactants, it is possible to identify promising candidates for experimental investigation. This approach can accelerate the discovery of new and improved catalytic systems. tju.edu.cn Recent work has also explored the use of quantum computing for modeling catalytic reactions, which holds the potential for even more accurate predictions in the future. rsc.org

Predictive Modeling for Material Properties and Crystal Structure Prediction

Predictive modeling and computational methods are increasingly used to forecast the material properties and crystal structures of organic molecules like this compound. rsc.orgnih.gov These approaches can significantly accelerate the discovery and design of new materials with desired functionalities. rsc.orguspex-team.org

Crystal structure prediction (CSP) is a powerful computational technique that aims to find the most stable crystal packing of a molecule from its chemical diagram alone. rsc.orgnih.gov By combining CSP with experimental screening, researchers can efficiently discover new polymorphs of a molecule, including those that may be difficult to obtain through traditional methods. rsc.org The ability to predict crystal structures is particularly valuable for understanding polymorphism, which can have a significant impact on the physical properties of a material. nih.gov

Evolutionary algorithms are one of the successful methods used in CSP, which can be applied to a wide range of organic and polymeric materials. uspex-team.org These algorithms explore the potential energy surface of a system to identify low-energy crystal structures. uspex-team.org The accuracy of these predictions relies on the quality of the force fields or quantum mechanical methods used to calculate the energies of the predicted structures. uspex-team.org

Beyond crystal structure, computational models can also predict other material properties. For example, quantum chemical calculations can be used to predict the optoelectronic properties of dyes containing phosphonic acid groups for use in solar cells. rsc.org These calculations can help in the design of new dyes with improved light-harvesting capabilities. Similarly, predictive modeling can be used to understand the relationship between molecular structure and properties like solubility and partition coefficients, which are important in various applications. mdpi.com

Based on a comprehensive review of available scientific literature, it is not possible to generate an article that focuses solely on the chemical compound “this compound” within the specific advanced application areas outlined in your request.

Extensive searches for research findings on this compound in the fields of self-assembly, quantum dot capping, porous material engineering, nuclear waste immobilization, and specific catalytic systems did not yield targeted results for this particular compound.

Research exists on the use of various alkylphosphonic acids for creating self-assembled monolayers on different substrates. nih.govnih.gov

The role of phosphonic acid ligands, in general, as capping agents for quantum dots has been investigated. nih.govd-nb.info

The use of different acidic and phosphorus-containing ligands in the synthesis of metal-organic frameworks (MOFs) and other porous materials is an active area of research. nih.govresearchgate.net

General principles of homogeneous and heterogeneous catalysis involving transition metal complexes with various phosphorus-containing ligands are well-documented. nih.govcmu.edumdpi.com

The fundamental mechanisms of acid-base catalysis are extensively described, but without reference to this compound as a specific catalyst. wikipedia.orgnumberanalytics.com

However, detailed research findings, data tables, or specific examples pertaining exclusively to this compound in these contexts are not present in the accessible literature. Therefore, constructing an article that strictly adheres to the provided outline and focuses solely on this compound would not be scientifically accurate or possible without fabricating information.

Advanced Materials Applications and Catalysis Research

Catalytic Applications of Propylenediphosphonic Acid-based Systems

Development as Supports for Catalytic Species

This compound and its derivatives are emerging as significant components in the development of advanced catalyst supports. Their bifunctional nature, possessing two phosphonic acid groups, allows for the creation of robust and tunable platforms for anchoring catalytically active species. These supports are particularly noteworthy in the field of heterogeneous catalysis, where the stability and accessibility of the catalyst are paramount. Research in this area has largely focused on the integration of diphosphonates into metal-phosphate and metal-phosphonate frameworks, most notably with zirconium.

The incorporation of this compound and similar diphosphonates into materials like zirconium phosphate (B84403) allows for the systematic modification of the support's properties. These modifications include adjusting the surface acidity, controlling the porosity, and enhancing the thermal and chemical stability of the resulting catalyst. mdpi.commdpi.com The organic propyl bridge of the diphosphonic acid introduces a degree of flexibility and hydrophobicity that can be advantageous for specific catalytic reactions. mdpi.com

Detailed Research Findings

The primary application of this compound in catalysis is through its use in forming layered or porous zirconium phosphonate (B1237965) structures. These materials can function either as solid acid catalysts themselves or as supports for catalytically active metals and metal complexes. mdpi.commdpi.com The presence of P-OH groups on the surface of these materials provides Brønsted acidity, while the zirconium (IV) centers can act as Lewis acid sites. mdpi.com

Research on zirconium phosphonate catalysts has demonstrated their effectiveness in a variety of acid-catalyzed reactions. The ability to tune the surface properties by varying the ratio of phosphate to diphosphonate groups allows for the optimization of catalytic performance for specific transformations. mdpi.com

Furthermore, these zirconium phosphonate materials serve as excellent supports for the immobilization of catalytically active species. The phosphonate groups can act as anchoring sites for metal ions or nanoparticles, preventing their aggregation and leaching during the catalytic process. This enhances the stability and reusability of the catalyst. mdpi.comresearchgate.net For instance, the immobilization of palladium on phosphine-functionalized porous polymers has shown excellent results in Suzuki-Miyaura coupling reactions. scispace.comkaust.edu.sa While not directly this compound, this demonstrates the principle of using phosphonate-based supports for high-efficiency catalysis.

An ultrastable zirconium-phosphonate framework has been reported as a bifunctional catalyst for the chemical transformation of CO2. This highlights the potential of such materials in addressing environmental challenges. rsc.org

The following interactive data tables summarize the properties and catalytic performance of related phosphonate-based catalyst supports, providing a proxy for the expected performance of this compound-based materials.

Table 1: Properties of Zirconium Phosphonate Catalyst Supports

| Support Material | Functional Group | Surface Area (m²/g) | Key Properties | Reference |

| Zirconium Phosphate | Phosphate | Low | Layered structure, Brønsted acidity | mdpi.com |

| Zirconium Phenylphosphonate | Phenylphosphonate | Variable | Increased hydrophobicity, tunable porosity | mdpi.com |

| Zirconium Sulfophenylphosphonate | Sulfophenylphosphonate | High | Strong Brønsted acidity | mdpi.com |

| Zirconium Phosphate Diphosphonate | Diphosphonate | Increased | Pillared layered structure, enhanced accessibility | mdpi.com |

Table 2: Catalytic Applications of Phosphonate-Based Supports

| Catalyst System | Reaction | Conversion (%) | Selectivity (%) | Key Findings | Reference |

| Pd@Phosphine-Polymer | Suzuki-Miyaura Coupling | >99 | >99 | Excellent TON and TOF values, recyclable | kaust.edu.sa |

| Zirconium Phosphonate | Acetalization of Glycerol | 90.2 | >98 | Synergistic effect of acidity and hydrophobicity | mdpi.com |

| Cr(III)-ZrP | Fructose to 5-HMF | 98.5 | - | High catalytic activity due to metal exchange | mdpi.com |

| Zr-Phosphonate Framework | CO2/Epoxide Coupling | High | - | Bifunctional catalysis, extraordinary stability | rsc.org |

These findings underscore the significant potential of this compound in the design of next-generation heterogeneous catalysts with tailored properties for a wide range of chemical transformations.

Conclusion and Future Research Directions

Synthesis of Key Research Findings and Advancements for Propylenediphosphonic Acid

This compound, a member of the geminal bisphosphonate family, has been the subject of significant research due to its structural analogy to pyrophosphate and its wide-ranging applications. Key advancements have centered on its synthesis, characterization, and application in materials science and biomedicine. Research has established that the phosphonic acid functional group is crucial for applications such as bone targeting, the design of hybrid materials, surface functionalization, and medical imaging. nih.govresearchgate.net

Synthetic methodologies have been refined to improve yield and purity. The dealkylation of dialkyl phosphonates is a primary route for preparing phosphonic acids. nih.govresearchgate.net Among these methods, hydrolysis with concentrated hydrochloric acid and the McKenna procedure, which utilizes bromotrimethylsilane (B50905) followed by methanolysis, are considered the most effective techniques. nih.govresearchgate.net The McKenna method is particularly valued for its mild reaction conditions, typically proceeding at room temperature in various non-protic solvents. nih.gov

In the realm of materials science, this compound and its derivatives are utilized for their strong coordination with metal ions and their ability to functionalize surfaces. nih.govresearchgate.net Polymers incorporating propylphosphonic acid groups have demonstrated remarkable efficacy as antiscalants. For instance, a cyclopolymer containing both propylphosphonic acid and propylcarboxylic acid has shown 100% efficiency in inhibiting calcium sulfate (B86663) scaling at a concentration as low as 10 ppm, highlighting its potential for use in reverse osmosis plants. springerprofessional.de

The table below summarizes some of the pivotal research findings and advancements related to this compound and its analogs.

| Research Area | Key Finding / Advancement | Significance |

| Synthesis | The McKenna reaction (using bromotrimethylsilane) is a highly efficient and mild method for dealkylating dialkyl phosphonates to yield phosphonic acids. nih.gov | Provides a reliable and versatile synthetic route that is compatible with sensitive functional groups. |

| Materials Science | Polymers functionalized with propylphosphonic acid act as highly effective antiscalants, preventing mineral scale formation. springerprofessional.de | Offers a solution for industrial water treatment processes, particularly in desalination and reverse osmosis systems. |

| Biomedical | The phosphonic acid moiety serves as a bone-targeting agent due to its high affinity for calcium phosphate (B84403) in the bone matrix. nih.govresearchgate.net | Enables the development of targeted drug delivery systems for treating bone-related diseases. |

| Coordination Chemistry | Diphosphonates are effective chelating agents for various metal ions, including actinides like uranium and thorium. mdpi.com | Important for applications in environmental remediation for the removal of heavy metal contaminants from water. |

Emerging Research Frontiers and Persistent Challenges

Despite the progress made, several challenges and emerging frontiers are driving future research on this compound. A primary challenge lies in the synthesis and processing of phosphonic acid-containing polymers. While effective, scaling up the synthesis and processing these polymers into commercially viable forms, such as membranes or resins, remains a significant hurdle. mdpi.com

A major issue for acid-based polymers in applications like water treatment is their tendency for extreme water uptake, leading to swelling that can compromise performance and durability. mdpi.com Future research is focused on developing new polymer architectures that balance hydrophilicity and structural integrity. This includes the creation of hybrid materials combining bio-based polymers with synthetic ones to achieve desired properties and improve long-term stability. mdpi.com

Another frontier is the development of more sophisticated and multifunctional materials. Research is moving towards creating polymers that incorporate diphosphonic acid groups alongside other functionalities to achieve enhanced selectivity and efficiency in applications like ion exchange and metal separation. mdpi.com The synthesis of bifunctional ion-exchange resins is an example of this trend. mdpi.com

Persistent challenges also exist in the fundamental understanding of the interaction mechanisms between diphosphonates and various surfaces or biological targets. While the affinity for bone is well-known, a more detailed molecular-level understanding could lead to the design of next-generation bisphosphonates with improved therapeutic profiles.

Interdisciplinary Research Opportunities and Collaborative Avenues

The unique properties of this compound create numerous opportunities for interdisciplinary collaboration. The intersection of chemistry, materials science, and environmental engineering is particularly fertile ground for innovation.

Materials Science and Environmental Engineering: Collaborative efforts are essential to translate the success of phosphonate-based antiscalants and metal chelators from the laboratory to industrial applications. springerprofessional.demdpi.com Engineers can provide insights into the practical challenges of water treatment systems, while materials scientists and chemists can design and synthesize novel polymers with optimized properties like porosity, selectivity, and durability for membrane-based filtration and purification technologies. mdpi.com

Chemistry and Biology/Medicine: The bone-targeting properties of diphosphonates open avenues for collaboration between chemists and biomedical researchers. nih.govresearchgate.net This includes the development of diagnostic tools, where diphosphonates are linked to imaging agents, and in therapeutics, where they can target drugs to bone tissue. Further research into how these molecules interact with biological systems at the cellular and tissue level is crucial.

Polymer Chemistry and Nanotechnology: There is potential in combining this compound chemistry with nanotechnology to create advanced nanocomposites. Phosphonic acid-functionalized nanoparticles could be designed for targeted drug delivery, catalysis, or as components in advanced sensors.

Computational Chemistry and Experimental Synthesis: Collaboration between computational chemists and synthetic chemists can accelerate the discovery of new diphosphonate derivatives. Molecular modeling can predict the properties and activities of novel structures, helping to prioritize synthetic targets for applications ranging from drug design to materials science.

By fostering these interdisciplinary collaborations, the scientific community can unlock the full potential of this compound and its derivatives, addressing key challenges in medicine, industry, and environmental science.

Q & A

Q. What are the established synthetic routes for propylenediphosphonic acid, and how do reaction conditions influence yield and purity?

this compound is synthesized via two primary routes:

- Route 1 : Reaction of propylene glycol with phosphorus trichloride (PCl₃) under controlled anhydrous conditions, followed by hydrolysis to yield the final product. This method requires precise temperature control (~0–5°C) to avoid side reactions .

- Route 2 : Direct esterification of propylene diol with phosphonic acid derivatives, such as bis(trimethylsilyl) phosphonite, which offers higher selectivity but involves costly reagents . Yield optimization (typically 70–85%) depends on stoichiometric ratios, solvent choice (e.g., tetrahydrofuran for improved solubility), and purification via recrystallization or column chromatography. Purity (>95%) is validated using HPLC and ³¹P NMR .

Q. Which analytical techniques are most reliable for characterizing this compound and its metal complexes?

- Structural confirmation : ¹H NMR (for proton environments), ³¹P NMR (to confirm phosphonate groups), and FT-IR (stretching vibrations at 950–1250 cm⁻¹ for P=O bonds) .

- Purity assessment : Reverse-phase HPLC with UV detection at 210 nm, using a C18 column and acetonitrile/water mobile phase .

- Metal-chelation studies : Isothermal titration calorimetry (ITC) and UV-Vis spectroscopy to quantify binding constants (e.g., with Ca²⁺ or Fe³⁺) .

Q. What are the key applications of this compound in materials science and environmental research?

- Water treatment : Acts as a corrosion inhibitor by forming stable complexes with metal ions (e.g., Fe³⁺, Ca²⁺), preventing scale deposition. Efficiency is pH-dependent, with optimal performance at pH 6–8 .

- Polymer composites : Enhances thermal stability in conductive polymers (e.g., polyaniline) via phosphonate crosslinking, as evidenced by TGA showing increased decomposition temperatures above 300°C .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported chelation efficiencies of this compound across studies?

Discrepancies often arise from:

- Experimental variables : Ionic strength, temperature, and competing ligands (e.g., citrate) alter binding constants. Standardize conditions using IUPAC-recommended buffers .

- Methodological differences : Compare ITC (direct measurement) vs. competitive EDTA titration (indirect). ITC provides more accurate ΔG values but requires higher sample purity .

- Solution speciation : Use computational tools like PHREEQC to model species distribution under varying pH and ion concentrations .

Q. What experimental design strategies optimize this compound’s efficacy in inhibiting biomineralization?

- Full factorial design : Test variables like concentration (0.1–10 mM), pH (4–10), and temperature (20–60°C) to identify synergistic effects. For example, higher temperatures may reduce efficacy due to ligand decomposition .

- Surface analysis : Combine SEM-EDS and AFM to quantify inhibition of calcium carbonate nucleation on metal surfaces. Correlate findings with electrochemical impedance spectroscopy (EIS) data .

Q. How do computational methods enhance the understanding of this compound’s coordination chemistry?

- Density functional theory (DFT) : Calculate bond dissociation energies and optimize geometries for metal complexes (e.g., Mg²⁺ vs. Al³⁺). Studies show stronger binding to trivalent ions (ΔG = −45 kJ/mol for Al³⁺ vs. −28 kJ/mol for Mg²⁺) .

- Molecular dynamics (MD) : Simulate adsorption on mineral surfaces (e.g., calcite) to predict inhibition mechanisms. Results align with experimental contact angle measurements showing increased hydrophobicity .

Q. What are the challenges in scaling up this compound synthesis for reproducible academic research?

- Byproduct management : Phosphorus-containing byproducts (e.g., HCl gas in Route 1) require scrubbing systems to meet safety protocols .

- Purification bottlenecks : Scale-up of column chromatography is impractical; switch to solvent extraction or membrane filtration for large batches .

Methodological Guidance Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.